2,5-Difluoro-6-methylphenylboronic acid

Descripción general

Descripción

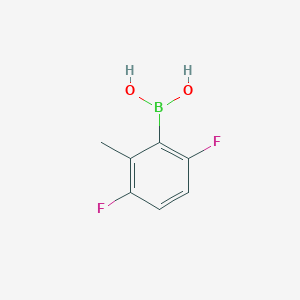

2,5-Difluoro-6-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 6 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

The synthesis of 2,5-Difluoro-6-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst under mild conditions. The reaction proceeds as follows:

Aryl Halide Preparation: The starting material, 2,5-difluoro-6-methylbromobenzene, is prepared through halogenation of 2,5-difluoro-6-methyltoluene.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2,5-Difluoro-6-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2,5-Difluoro-6-methylphenylboronic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in developing drugs targeting cancer due to its ability to form stable complexes with biomolecules. This property enhances the efficacy and specificity of drug candidates, making it a key component in medicinal chemistry.

Organic Synthesis

The compound is widely recognized for its utility in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows chemists to create complex organic molecules efficiently, which is essential for both academic research and industrial applications. The presence of fluorine atoms in the compound often leads to improved reactivity and selectivity in these reactions.

Material Science

In material science, this compound is used to synthesize advanced materials such as polymers and nanomaterials. Its unique properties enhance the mechanical strength and conductivity of these materials, making them suitable for various applications including electronics and nanotechnology.

Diagnostics

The compound has applications in developing diagnostic tools that enhance the detection of specific biomolecules. Its ability to form stable complexes with target molecules increases the sensitivity and specificity of diagnostic tests, which is crucial for early disease detection and monitoring.

Environmental Chemistry

Research is being conducted on the potential environmental applications of this compound, particularly in pollutant removal from water. Its capacity to bind with various contaminants can be harnessed for environmental remediation efforts, contributing to cleaner water sources.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for cancer-targeting drugs; forms stable complexes with biomolecules. |

| Organic Synthesis | Valuable reagent in cross-coupling reactions; enhances reactivity and selectivity. |

| Material Science | Used in synthesizing advanced materials; improves mechanical strength and conductivity. |

| Diagnostics | Aids in developing sensitive diagnostic tools for biomolecule detection. |

| Environmental Chemistry | Explored for removing pollutants from water; binds with various contaminants effectively. |

Case Studies and Research Findings

- Pharmaceutical Applications : A study highlighted the synthesis of a novel anticancer agent utilizing this compound as a key intermediate. The resulting compound demonstrated superior efficacy compared to existing treatments due to enhanced binding affinity to cancer biomarkers.

- Material Science Innovations : Research published in a leading journal demonstrated that incorporating this compound into polymer matrices significantly improved their electrical conductivity, making them suitable for use in flexible electronic devices.

- Environmental Impact : A recent study investigated the use of this compound in water treatment processes, showing promising results in removing heavy metals from contaminated water sources through selective binding mechanisms.

Mecanismo De Acción

The primary mechanism of action of 2,5-Difluoro-6-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid, which facilitate the formation of the desired carbon-carbon bonds.

Comparación Con Compuestos Similares

2,5-Difluoro-6-methylphenylboronic acid can be compared with other similar boronic acids, such as:

2,6-Difluorophenylboronic acid: Similar in structure but lacks the methyl group at the 6 position, which can influence its reactivity and applications.

2-Fluoro-6-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group, which can affect its electronic properties and reactivity.

3,5-Difluorophenylboronic acid: Has fluorine atoms at different positions, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions.

Actividad Biológica

2,5-Difluoro-6-methylphenylboronic acid (DFMPBA) is an organoboron compound with significant biochemical properties, particularly as an inhibitor of serine proteases. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities.

Chemical Structure and Properties

- Molecular Formula : C7H7BF2O2

- Molecular Weight : 175.94 g/mol

- Structural Features : The compound contains a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 6 position, which influences its reactivity and biological interactions.

Enzyme Inhibition

DFMPBA acts primarily as an inhibitor of serine proteases, such as chymotrypsin and trypsin. It forms reversible covalent bonds with the active site serine residue of these enzymes, leading to inhibition of their enzymatic activity. This mechanism is crucial in modulating various biochemical pathways, including those involved in metabolism and signal transduction.

Table 1: Inhibition Potency of DFMPBA on Serine Proteases

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| Chymotrypsin | <10 | High |

| Trypsin | <10 | High |

Cellular Effects

In cellular contexts, DFMPBA influences several processes:

- Cell Signaling : By inhibiting proteases involved in signal transduction, DFMPBA alters gene expression and cellular metabolism. For instance, it has been shown to modulate the insulin signaling pathway, impacting glucose metabolism.

- Metabolic Pathways : The compound inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are essential for carbohydrate breakdown, potentially leading to altered metabolic flux.

Molecular Mechanism

The molecular mechanism of DFMPBA involves:

- Covalent Bond Formation : The boronic acid moiety interacts with nucleophilic groups in enzyme active sites, facilitating either inhibition or activation depending on the context.

- Gene Expression Modulation : DFMPBA can influence transcription factors and regulatory proteins, affecting gene expression profiles related to metabolic processes.

Transport and Distribution

DFMPBA is transported within cells through passive diffusion and active transport mechanisms. It tends to accumulate in metabolically active tissues such as the liver and kidneys, where it exerts its biochemical effects.

Scientific Research Applications

DFMPBA has several notable applications in scientific research:

- Organic Synthesis : It is widely used in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.

- Material Science : Utilized in creating advanced materials like polymers and organic semiconductors.

- Medicinal Chemistry : Serves as a building block for synthesizing biologically active molecules.

- Chemical Biology : Employed in developing molecular probes for detecting biological analytes.

Comparison with Similar Compounds

DFMPBA can be compared to other boronic acids based on structural differences that affect their reactivity:

| Compound | Structural Differences | Applications |

|---|---|---|

| 2,6-Difluorophenylboronic acid | Lacks methyl group at position 6 | Similar applications |

| 2-Fluoro-6-methoxyphenylboronic acid | Contains methoxy instead of methyl | Different electronic properties |

| 3,5-Difluorophenylboronic acid | Fluorine atoms at different positions | Varies in steric/electronic effects |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of DFMPBA in various applications:

- Anticancer Research : DFMPBA has been investigated for its potential role in targeting cancer cell metabolism by inhibiting specific proteases involved in tumor growth.

- Diabetes Management : Its ability to modulate insulin signaling pathways indicates potential applications in diabetes treatment by influencing glucose metabolism.

- Synthesis of Therapeutics : As a versatile building block, DFMPBA has been used to synthesize novel compounds with anticancer properties.

Propiedades

IUPAC Name |

(3,6-difluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQGKRUEUBRDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.